molecular formula C53H90O22 B1671519 Ginsenoside Rb2 CAS No. 11021-13-9

Ginsenoside Rb2

Cat. No.: B1671519
CAS No.: 11021-13-9
M. Wt: 1079.3 g/mol
InChI Key: NODILNFGTFIURN-UHFFFAOYSA-N
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Description

Ginsenoside C is a naturally occurring compound found in the roots of the Panax ginseng plant. It belongs to the class of steroid glycosides and triterpene saponins known as ginsenosides. These compounds are responsible for the pharmacological properties of ginseng, which has been used in traditional medicine for centuries. Ginsenoside C is known for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties .

Mechanism of Action

Target of Action

Ginsenoside Rb2, an active protopanaxadiol-type saponin, is known to interact with various cellular targets. It has been found to regulate signaling pathways and molecules such as AKT/SHP, MAPK, EGFR/SOX2, TGF-β1/Smad, SIRT1, GPR120/AMPK/HO-1, and NF-κB . It also interacts with IL-4, SYK, IL-2, TNF, and IL-6 .

Mode of Action

This compound exerts its effects by interacting with its targets and modulating their activities. It inhibits oxidative stress, ROS generation, inflammation, and apoptosis via regulation of various cellular signaling pathways . For instance, it has been shown to suppress osteoclastogenesis and mitigate bone loss in orchiectomy mice through NF-κB/MAPK signaling pathways .

Biochemical Pathways

This compound affects multiple biochemical pathways. It regulates the AKT/SHP, MAPK, EGFR/SOX2, TGF-β1/Smad, SIRT1, GPR120/AMPK/HO-1, and NF-κB signaling pathways . These pathways play crucial roles in various physiological processes, including cell proliferation, apoptosis, inflammation, and oxidative stress response.

Pharmacokinetics

This compound exhibits poor absorption, rapid tissue distribution, and slow excretion through urine . These ADME properties influence the bioavailability of this compound, which in turn affects its therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to boost the proliferation rate and decrease the apoptosis rate of bone marrow mesenchymal stem cells (BMSCs). It also alleviates oxidative stress, delays aging, raises GATA4mRNA, lowers cTNTmRNA levels, and protects BMSCs from the harm brought on by ischemic-hypoxic injury . In addition, this compound has been found to suppress osteoclastogenesis and mitigate bone loss in orchiectomy mice .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the ischemic-hypoxic microenvironment has been shown to affect the therapeutic effects of this compound

Biochemical Analysis

Biochemical Properties

Ginsenoside Rb2 interacts with various enzymes, proteins, and other biomolecules. It mediates cardioprotective effects via various signaling pathways, including the mitochondrial apoptotic pathway, PI3K/Akt/mTOR, HIF-1α and GRF91, RhoA, p38α MAPK, and eNOS . This compound also activates the SIRT-1 pathway .

Cellular Effects

This compound has been shown to have beneficial effects on various types of cells and cellular processes. It modulates oxidative stress, inflammation, and apoptosis, contributing to the improvement of structural, functional, and biochemical parameters . This compound can improve the immune function that is declined in CTX-induced immunosuppressed mice .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits oxidative stress, ROS generation, inflammation, and apoptosis via regulation of various cellular signaling pathways and molecules, including AKT/SHP, MAPK, EGFR/SOX2, TGF-b1/Smad, SIRT1, GPR120/AMPK/HO-1, and NF-κB .

Temporal Effects in Laboratory Settings

The preclinical and clinical pharmacokinetics for this compound exhibit poor absorption, rapid tissue distribution, and slow excretion through urine .

Dosage Effects in Animal Models

In animal models, this compound has been shown to decrease virus titers and protect against infection . It also improves bone microarchitecture and bone mineral density .

Metabolic Pathways

This compound is involved in various metabolic pathways. It improves glucose metabolism in hepatocytes by activating AMPK and reduces cholesterol and triacylglycerol levels in 3T3-L1 cells by reducing oxidative damage .

Transport and Distribution

The transport of this compound across the intestinal mucosa is energy-dependent and non-saturable . It is widely distributed in different kinds and parts of ginseng .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ginsenosides, including Ginsenoside C, often involves biocatalytic strategies using glycosidases. These enzymes facilitate the modification of glycosyl moieties, which is crucial for producing rare ginsenosides with high antitumor activities . The process typically involves the use of microorganisms and their enzymatic systems under aerobic conditions. For example, recombinant enzymes from Escherichia coli have shown efficient conversion rates in biomedical and pharmaceutical industries .

Industrial Production Methods: Industrial production of ginsenosides generally relies on the extraction of total saponins from Panax plants, followed by biological or chemical deglycosylation. This method, however, is high-cost and low-efficiency. Recent advancements in synthetic biology have provided alternative methods for the large-scale production of ginsenosides. These methods include the construction of cell factories and the elucidation of biosynthetic pathways .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions include various derivatives of ginsenosides, which may exhibit enhanced biological activities .

Scientific Research Applications

Ginsenoside C has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Ginsenoside Rb1
  • Ginsenoside Rb2
  • Ginsenoside Rc
  • Ginsenoside Rd

Comparison: Ginsenoside C is unique due to its specific glycosylation pattern, which influences its pharmacological properties. Compared to other ginsenosides, Ginsenoside C has shown higher efficacy in certain biological activities, such as anti-inflammatory and anticancer effects. The structural differences among ginsenosides, such as the number and position of sugar moieties, contribute to their distinct biological activities .

Properties

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-69-45-41(65)34(58)26(57)21-68-45)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)36(60)28(20-55)71-48)74-46-42(66)38(62)35(59)27(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODILNFGTFIURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H90O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00911541
Record name 12-Hydroxy-20-[(6-O-pentopyranosylhexopyranosyl)oxy]dammar-24-en-3-yl 2-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1079.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ginsenoside Rb2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034996
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

11021-13-9
Record name Ginsenoside Rb2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 12-Hydroxy-20-[(6-O-pentopyranosylhexopyranosyl)oxy]dammar-24-en-3-yl 2-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ginsenoside Rb2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034996
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

200 - 203 °C
Record name Ginsenoside Rb2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034996
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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